molecular formula C15H19N3O3 B2991996 4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1235304-06-9

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2991996
CAS No.: 1235304-06-9
M. Wt: 289.335
InChI Key: XXRCHECRAUFGQZ-UHFFFAOYSA-N
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Description

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a butoxy group and a 1,2,4-oxadiazole ring

Mechanism of Action

Biochemical Pathways:

The affected biochemical pathways likely depend on the compound’s targets. Oxadiazoles, in general, have been explored for their potential in drug discovery due to their versatility . These pathways could include signal transduction, metabolic pathways, or cell cycle regulation.

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s efficacy and stability.

Its promising features warrant continued investigation for therapeutic applications . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Bases: Triethylamine, pyridine, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-butoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-4-9-20-13-7-5-12(6-8-13)15(19)16-10-14-17-11(2)18-21-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCHECRAUFGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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